molecular formula C27H18N4O7 B11548105 N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11548105
M. Wt: 510.5 g/mol
InChI Key: BOLQLWDWNGITQT-UHFFFAOYSA-N
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Description

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dinitrophenoxy group, a methoxyphenyl group, and a benzoxazolyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the nitration of phenol to introduce nitro groups, followed by the formation of the phenoxy linkage. Subsequent steps involve the introduction of the methoxyphenyl and benzoxazolyl groups through various coupling reactions. The final step is the formation of the imine linkage, which is achieved under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the nitro groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. For instance, its nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Shares the dinitrophenoxy group but lacks the methoxyphenyl and benzoxazolyl moieties.

    3-Methoxyphenylbenzoxazole: Contains the methoxyphenyl and benzoxazolyl groups but lacks the dinitrophenoxy group.

Uniqueness: (E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H18N4O7

Molecular Weight

510.5 g/mol

IUPAC Name

1-[3-(2,4-dinitrophenoxy)phenyl]-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C27H18N4O7/c1-36-21-6-3-5-18(13-21)27-29-23-14-19(8-10-25(23)38-27)28-16-17-4-2-7-22(12-17)37-26-11-9-20(30(32)33)15-24(26)31(34)35/h2-16H,1H3

InChI Key

BOLQLWDWNGITQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=CC=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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